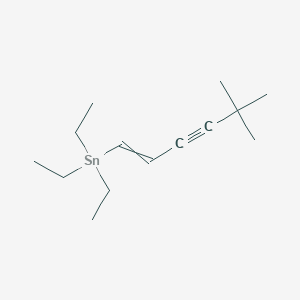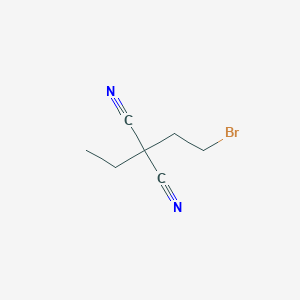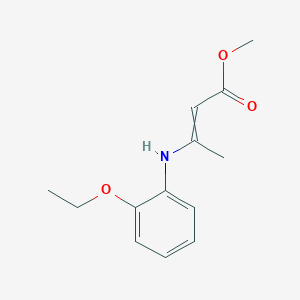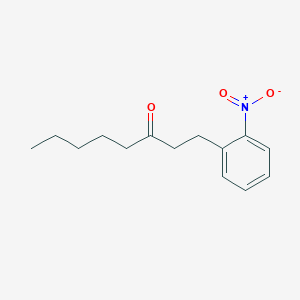![molecular formula C17H19NO3 B12606676 [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid CAS No. 918343-19-8](/img/structure/B12606676.png)
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: is an organic compound with a complex structure that includes a pyridine ring substituted with a tert-butylphenoxy group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid typically involves the following steps:
Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with a suitable halogenated pyridine derivative under basic conditions.
Coupling with acetic acid: The resulting intermediate is then coupled with acetic acid or its derivatives using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can be compared with other similar compounds, such as:
[2-(2-tert-Butylphenoxy)pyridin-3-yl]boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
[2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl]acetic acid: Contains a pyrazole ring and a piperidine moiety, used in PROTAC development.
2-(Pyridin-3-yl)acetic acid: Lacks the tert-butylphenoxy group, simpler structure.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
918343-19-8 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
2-[2-(2-tert-butylphenoxy)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)13-8-4-5-9-14(13)21-16-12(11-15(19)20)7-6-10-18-16/h4-10H,11H2,1-3H3,(H,19,20) |
InChIキー |
CBUILSPVAKPEHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)




![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)


![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)

![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
